molecular formula C20H19N5O2S B2502746 N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-63-3

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2502746
CAS RN: 886935-63-3
M. Wt: 393.47
InChI Key: LTWBYDQIESONFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its derivatives have garnered interest in scientific research due to their potential in medicinal chemistry. The synthesis of pyrolin derivatives, which are related to this chemical structure, has been explored to identify new drugs with minimized toxicity and enhanced efficacy. These derivatives, notably those containing the 1,2,4-triazole moiety, exhibit significant synthetic and pharmacological potential. For instance, the anti-exudative activity of these compounds has been investigated, revealing that a majority of the newly synthesized derivatives possess notable anti-exudative properties, with some exceeding the activity of the reference drug, diclofenac sodium. This highlights the compound's potential in developing treatments for conditions associated with inflammation or exudation (Chalenko et al., 2019).

Antimicrobial and Antifungal Screening

Research into N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has demonstrated their utility in combating microbial threats. These compounds have been synthesized and subjected to in-vitro antibacterial, antifungal, and anti-tuberculosis screening, revealing a broad spectrum of pharmaceutical activity. This includes anti-inflammatory, analgesic, antibacterial, antifungal, anti-tubercular, and antiviral effects, underscoring the triazole ring system's versatility in drug development. Such findings support the potential of these compounds in addressing various infectious diseases, thereby contributing to the field of antimicrobial chemotherapy (MahyavanshiJyotindra et al., 2011).

Anticancer Applications

The exploration of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for anticancer activity represents another significant area of research. These compounds, synthesized through various chemical reactions, have been tested for their cytotoxic effects against leukemia cell lines, demonstrating potent and selective activity. Such studies not only contribute to the understanding of these compounds' mechanisms of action but also offer a foundation for the development of new anticancer therapies, highlighting the chemical's potential in oncological research (Horishny et al., 2021).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-2-15-7-9-16(10-8-15)21-18(26)14-28-20-23-22-19(17-6-5-13-27-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWBYDQIESONFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.